Tipranavir-d4
Overview
Description
Tipranavir-d4 is a deuterated form of Tipranavir, a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. This compound is primarily used as an internal standard for the quantification of Tipranavir in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that aids in accurate quantification and analysis.
Mechanism of Action
Target of Action
Tipranavir-d4, a deuterium-labeled version of Tipranavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .
Mode of Action
This compound inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This inhibition prevents the formation of mature virions, thus blocking the replication of the virus . This compound may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 life cycle . By inhibiting the HIV-1 protease, this compound prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of the virus . This results in the formation of immature, non-infectious viral particles .
Pharmacokinetics
This compound, like Tipranavir, requires pharmacokinetic boosting by ritonavir to achieve therapeutic levels with twice-daily dosing . It is absorbed incompletely, and its distribution volume varies among different age groups . This compound is metabolized in the liver, primarily via the CYP3A4 enzyme . It is excreted mainly in the feces, with a small amount excreted in the urine . The time to peak concentration in adults is approximately 3 hours, and the half-life elimination varies between 5.5 and 6 hours .
Result of Action
The primary result of this compound’s action is the formation of immature, non-infectious HIV-1 viral particles . This occurs due to the inhibition of the HIV-1 protease, which prevents the cleavage of viral polyproteins, a necessary step for the formation of mature, infectious virions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it must be administered with food for optimal absorption . Furthermore, it is both an inhibitor and inducer of cytochrome p450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs . Additionally, the presence of hepatic impairment can affect the plasma concentrations of this compound .
Biochemical Analysis
Biochemical Properties
Tipranavir-d4, like its parent compound Tipranavir, is a potent inhibitor of the HIV-1 protease enzyme . This enzyme is crucial for the maturation of HIV-1, as it cleaves the viral polyprotein precursors into individual functional proteins . By inhibiting this enzyme, this compound prevents the formation of mature, infectious HIV-1 particles .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly those infected with HIV-1 . By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the viral load within the cell . This can influence cell function by reducing the cell’s viral burden and potentially mitigating the harmful effects of HIV-1 infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the HIV-1 protease enzyme . This binding inhibits the enzyme’s ability to cleave the viral polyprotein precursors, thus preventing the formation of mature, infectious HIV-1 particles . The flexibility of this compound allows it to bind to the active site of the enzyme even in viruses that have developed resistance to other protease inhibitors .
Dosage Effects in Animal Models
Information on the effects of this compound in animal models is currently limited. The use of animal models in antiviral therapeutics development is a well-established practice . Future studies could potentially explore the dosage effects of this compound in these models.
Metabolic Pathways
Tipranavir, the parent compound of this compound, is primarily metabolized by the CYP3A4 enzyme This suggests that this compound may also be metabolized via this pathway
Transport and Distribution
It is known that Tipranavir, when administered with ritonavir, has significant potential for drug-drug interactions due to its role as both an inhibitor and inducer of cytochrome p450 . This could potentially influence the transport and distribution of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tipranavir-d4 involves the incorporation of deuterium atoms into the Tipranavir molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Tipranavir can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated reagents and solvents are used to achieve the desired level of deuteration.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Tipranavir-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Tipranavir-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the accurate quantification of Tipranavir.
Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of Tipranavir by providing a stable isotope for tracking.
Drug Development: Aids in the development of new protease inhibitors by serving as a reference compound in various assays.
HIV Research: Used in research focused on understanding the mechanisms of HIV protease inhibitors and their resistance profiles.
Comparison with Similar Compounds
Similar Compounds
Darunavir: Another non-peptidic protease inhibitor used in the treatment of HIV infection.
Saquinavir: A peptidic protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with other protease inhibitors to boost their efficacy.
Uniqueness of Tipranavir-d4
This compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical methods. The incorporation of deuterium atoms allows for precise quantification and analysis, making it a valuable tool in pharmacokinetic studies and drug development.
Biological Activity
Tipranavir-d4 is a deuterated analog of Tipranavir (TPV), a non-peptidic protease inhibitor used primarily in the treatment of HIV-1. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and its potential in treating drug-resistant HIV strains.
Overview of Tipranavir
Tipranavir is notable for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. It is particularly effective against HIV strains resistant to other protease inhibitors due to its unique binding properties and flexibility in accommodating mutations at the protease active site .
Chemical Structure and Properties:
- Chemical Formula: C₃₁H₃₃F₃N₂O₅S
- Molecular Weight: 602.664 g/mol
- Mechanism of Action: Inhibits the processing of Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions .
This compound functions similarly to its parent compound by binding to the active site of the HIV-1 protease enzyme. Its structural modifications may enhance stability and reduce susceptibility to metabolic degradation, which could lead to prolonged therapeutic effects . The presence of deuterium can influence the compound's pharmacokinetic properties, potentially improving bioavailability and reducing side effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its efficacy:
- Absorption: Limited absorption; however, when co-administered with ritonavir, it shows enhanced bioavailability.
- Protein Binding: Over 99.9% bound to serum proteins.
- Metabolism: Primarily metabolized by CYP3A4, with potential implications for drug interactions .
- Half-life: Approximately 5-6 hours.
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of Tipranavir in treatment-experienced populations:
- RESIST Trials: A combined analysis from two phase III trials (RESIST-1 and RESIST-2) demonstrated that patients on Tipranavir-ritonavir (TPV/r) had significantly better virological responses compared to those on comparator protease inhibitors (CPI) over 48 weeks. Specifically:
- Resistance Profiles: Research indicated that Tipranavir maintains activity against multiple protease mutations associated with resistance, making it a valuable option for patients with extensive treatment history .
- Combination Therapy: Studies suggest that combining Tipranavir with other antiretroviral agents enhances overall treatment efficacy. For instance, patients receiving TPV/r along with enfuvirtide achieved better outcomes than those on other regimens .
Comparative Efficacy Table
Study/Trial | Treatment Group | Response Rate (%) | Time to Failure (days) | Notable Findings |
---|---|---|---|---|
RESIST Trials | TPV/r | 33.6 | 113 | Superior virological response vs CPI |
Phase II Studies | TPV/r + Enfuvirtide | 58.2 | Not specified | Enhanced response with additional active drugs |
Adverse Effects
While generally well-tolerated, common adverse effects associated with Tipranavir include gastrointestinal disturbances and elevations in liver enzymes. Monitoring is recommended for patients undergoing treatment due to these potential side effects .
Properties
IUPAC Name |
N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUHGSWHZTSEU-YBLLDNOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.